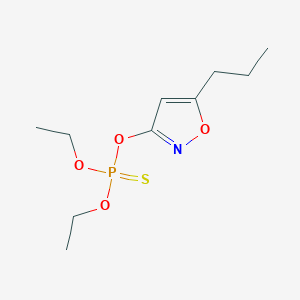
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, commonly known as TMB-PSA, is a chemical compound used in scientific research for its unique properties. This compound is widely used in the field of biochemistry and pharmacology due to its ability to inhibit certain enzymes and proteins.
作用机制
TMB-PSA inhibits the activity of enzymes and proteins by binding to their active sites. It forms a stable complex with the enzyme or protein, preventing it from carrying out its normal function. The inhibition is reversible, and the enzyme or protein activity can be restored by removing TMB-PSA from the system.
Biochemical and Physiological Effects:
TMB-PSA has been shown to have various biochemical and physiological effects. It has been reported to reduce intraocular pressure, making it a potential treatment for glaucoma. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases. Additionally, it has been shown to have antitumor activity, making it a potential treatment for cancer.
实验室实验的优点和局限性
One of the advantages of using TMB-PSA in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a controlled manner. Additionally, TMB-PSA is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using TMB-PSA in lab experiments is its potential toxicity. TMB-PSA has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling the compound. Additionally, TMB-PSA has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research involving TMB-PSA. One area of interest is the development of TMB-PSA derivatives with increased potency and selectivity for certain enzymes and proteins. Another area of interest is the use of TMB-PSA as a therapeutic agent for various diseases, such as glaucoma, cancer, and inflammatory diseases. Additionally, TMB-PSA could be used as a tool to study the function of other enzymes and proteins, potentially leading to the discovery of new therapeutic targets.
合成方法
TMB-PSA can be synthesized by reacting 2,4,4-trimethylpentan-2-amine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of TMB-PSA as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学研究应用
TMB-PSA is widely used in scientific research as a tool to study the function of various enzymes and proteins. It is commonly used to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. TMB-PSA has also been shown to inhibit the activity of other enzymes such as aldose reductase, acetylcholinesterase, and tyrosinase.
属性
分子式 |
C14H23NO2S |
|---|---|
分子量 |
269.4 g/mol |
IUPAC 名称 |
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-13(2,3)11-14(4,5)15-18(16,17)12-9-7-6-8-10-12/h6-10,15H,11H2,1-5H3 |
InChI 键 |
DZPZRENVHCYXES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

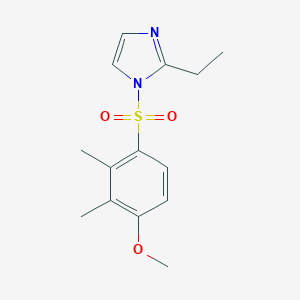
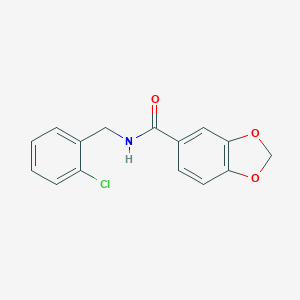

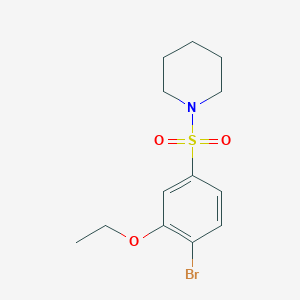

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
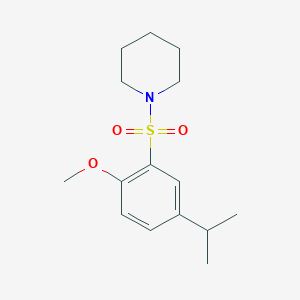
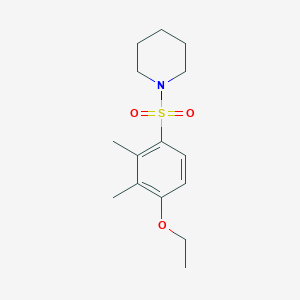
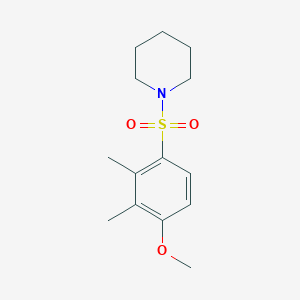
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
